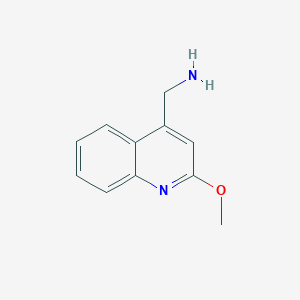

(2-Methoxyquinolin-4-yl)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFOYPOCKNHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methoxyquinolin 4 Yl Methanamine and Its Derivatives

De Novo Synthetic Approaches to the Quinoline (B57606) Core

The foundational step in synthesizing (2-Methoxyquinolin-4-yl)methanamine is the construction of the quinoline ring system. Over the years, a variety of methods have been developed, ranging from classic cyclization reactions to more contemporary catalytic strategies. nih.gov

Classic Cyclization Reactions and Adaptations

Several named reactions have been the bedrock of quinoline synthesis for over a century, each offering a different route to the bicyclic heterocycle. These methods typically involve the condensation of anilines with various carbonyl-containing compounds followed by cyclization. nih.gov

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to the formation of 2- and/or 4-substituted quinolines. nih.gov

Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the condensation of anilines with β-diketones. The initial β-amino enone intermediate is cyclized under acidic conditions. iipseries.org

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com

Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.goviipseries.org

Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. wikipedia.org

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and may result in low yields or a mixture of products. nih.govmdpi.com Modern adaptations often focus on milder conditions, for instance, by using ionic liquids or microwave irradiation to improve efficiency. iipseries.org

| Classic Quinoline Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Forms unsubstituted or substituted quinolines. pharmaguideline.comiipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Yields 2- and/or 4-substituted quinolines. nih.gov |

| Combes Synthesis | Aniline, β-Diketone | Produces 2,4-disubstituted quinolines. iipseries.org |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Can form 4-quinolones or 2-quinolones. pharmaguideline.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, α-Methylene Carbonyl | Good for 2-substituted quinolines. nih.govpharmaguideline.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Yields quinoline-4-carboxylic acids. nih.goviipseries.org |

| Camps Cyclization | o-Acylaminoacetophenone | Forms hydroxyquinolines. wikipedia.org |

Modern Catalytic Routes to Quinoline Scaffolds

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly catalytic methods for quinoline construction. These often utilize transition metals or are performed under metal-free conditions. bohrium.comnih.govacs.org

Transition Metal-Catalyzed Syntheses: Catalysts based on copper, palladium, nickel, and cobalt have been employed to facilitate the synthesis of quinolines. organic-chemistry.org For example, copper-catalyzed cascade reactions of aryl aldehydes, anilines, and acrylic acid can directly produce 2-substituted quinolines. organic-chemistry.org Nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or other alcohols also provides a sustainable route to polysubstituted quinolines. organic-chemistry.orgnih.gov

Metal-Free Syntheses: In an effort to develop greener methodologies, metal-free approaches have gained traction. These can involve the use of iodine as a catalyst or promoter in reactions leading to quinolines. nih.gov Visible-light-mediated photocatalysis has also emerged as a powerful tool for quinoline synthesis, often using organic dyes as catalysts. organic-chemistry.org

Nanocatalyzed Reactions: The use of nanocatalysts offers advantages such as high efficiency, reusability, and often milder reaction conditions. nih.govacs.org Various nanocatalysts have been successfully applied in classical reactions like the Friedländer synthesis to produce quinoline derivatives in high yields. nih.gov

Strategic Introduction of Methoxy (B1213986) and Methanamine Functionalities

Once the quinoline core is established, or in some cases, concurrently with its formation, the methoxy group at the C-2 position and the methanamine group at the C-4 position must be installed.

Regioselective Installation of the Methoxy Group

The introduction of a methoxy group at the C-2 position of the quinoline ring can be achieved through several methods. A common precursor for this transformation is a 2-chloroquinoline (B121035) derivative. The chloro group at the C-2 position is highly susceptible to nucleophilic substitution by methoxide (B1231860) ions. The synthesis of 2-chloroquinolines can be accomplished from the corresponding 2-quinolones by treatment with a chlorinating agent like phosphorus oxychloride. Subsequently, reaction with sodium methoxide in methanol (B129727) furnishes the desired 2-methoxyquinoline (B1583196).

Another approach involves the direct C-H functionalization of the quinoline ring, although achieving high regioselectivity for the C-2 position can be challenging and often requires specific directing groups or catalysts. nih.gov

Approaches for the C-4 Methanamine Substitution

The introduction of a methanamine group at the C-4 position is a critical step. This can be accomplished through various synthetic strategies.

Amination of 4-Chloroquinolines: A common route involves the nucleophilic substitution of a 4-chloroquinoline (B167314) with an appropriate amine. For the synthesis of this compound, this would typically involve reacting 2-methoxy-4-chloroquinoline with a protected form of aminomethane, such as N-(tert-butoxycarbonyl)methanamine, followed by deprotection. nih.govgoogle.com The reaction is often carried out at elevated temperatures. nih.gov

Functional Group Interconversions: An alternative strategy involves the conversion of a pre-existing functional group at the C-4 position. For instance, a 4-cyanoquinoline can be reduced to the corresponding 4-aminomethylquinoline. Similarly, a quinoline-4-carboxylic acid can be converted to the amide and then reduced to the amine. The synthesis of 4-hydroxyquinolines, which can be converted to the crucial 4-chloro derivatives, is often achieved through methods like the Gould-Jacobs reaction. ucsf.edu Aminomethylation of 4-hydroxyquinolines can also be explored, for instance, through a modified Mannich reaction, although this can sometimes lead to the formation of byproducts. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. rsc.orgresearchgate.net

Ugi-azide Reaction: The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com A variation of this, the Ugi-azide reaction, can be employed for the synthesis of complex heterocyclic systems. While direct application to this compound might be complex, the principles of MCRs can be adapted. For instance, Ugi-type reactions have been used to synthesize novel polyamines and other heterocyclic structures. nih.govnih.gov The development of MCRs that directly yield quinoline-methanamine systems is an active area of research. rsc.org

Purification and Advanced Spectroscopic Elucidation of Novel Derivatives

The isolation of pure chemical entities from reaction mixtures is a cornerstone of synthetic chemistry. For derivatives of this compound, a combination of classical and modern purification techniques is often employed to achieve the high degree of purity required for spectroscopic analysis and other applications. Following purification, a suite of advanced spectroscopic methods is utilized to unambiguously determine the three-dimensional arrangement of atoms within the newly synthesized molecules.

Purification Strategies:

The purification of novel this compound derivatives typically involves a multi-step approach tailored to the specific physical and chemical properties of the target compound. Common methods include:

Crystallization: This technique is frequently used to purify solid derivatives. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution. The choice of solvent is critical and is often determined empirically. For quinoline-based compounds, solvents such as ethanol, methanol, acetonitrile, or mixtures containing dichloromethane (B109758) are often effective. google.comhelsinki.fi

Column Chromatography: This is a highly versatile purification method that separates compounds based on their differential adsorption to a stationary phase. For derivatives of this compound, silica (B1680970) gel is a common stationary phase. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. researchgate.netnih.gov A typical mobile phase might consist of a gradient of hexane (B92381) and ethyl acetate, with the polarity being gradually increased to elute compounds of increasing polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of closely related derivatives, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns to handle larger quantities of material. grantome.com

Advanced Spectroscopic Elucidation:

Once a novel derivative has been purified, its chemical structure must be rigorously confirmed. This is accomplished through a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity and spatial arrangement.

Table 1: Hypothetical X-ray Crystallographic Data for a Novel Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.89 |

| β (°) | 105.3 |

| Volume (ų) | 1089.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. google.comnih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often necessary to assemble the complete molecular structure of novel derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which helps to determine the stereochemistry and conformation of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a Novel Derivative of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-OCH₃ | 4.05 (s, 3H) | 55.8 |

| 3-H | 6.80 (s, 1H) | 102.5 |

| 4-CH₂ | 4.20 (d, 2H) | 45.3 |

| 5-H | 8.10 (d, 1H) | 129.5 |

| 6-H | 7.55 (t, 1H) | 124.0 |

| 7-H | 7.75 (t, 1H) | 127.8 |

| 8-H | 7.90 (d, 1H) | 120.1 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lookchem.comresearchgate.net Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For derivatives of this compound, FT-IR can confirm the presence of key functional groups such as the N-H bond in the amine, C-O bonds of the methoxy group, and the aromatic C=C and C=N bonds of the quinoline ring.

Table 3: Hypothetical FT-IR Data for a Novel Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350-3450 | Medium | N-H stretch (amine) |

| 3050-3150 | Weak | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | C=N stretch (quinoline) |

| 1500-1600 | Medium | Aromatic C=C stretch |

| 1240 | Strong | Asymmetric C-O-C stretch |

By integrating the data from these complementary techniques, researchers can confidently establish the structure of novel derivatives of this compound, paving the way for further investigation into their chemical and biological properties.

Chemical Reactivity and Transformation Studies of 2 Methoxyquinolin 4 Yl Methanamine

Reactivity Profile of the Quinoline (B57606) Ring System

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the benzene ring is more electron-rich and is the primary site for electrophilic substitution. gcwgandhinagar.comyoutube.comquimicaorganica.org

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: In the quinoline nucleus, electrophilic aromatic substitution (EAS) predominantly occurs on the benzene ring, specifically at positions 5 and 8. gcwgandhinagar.comquimicaorganica.org This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The methoxy (B1213986) group at the 2-position is an electron-donating group, which can influence the regioselectivity of the substitution. However, the primary directing effect will be from the fused ring system itself. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. vedantu.comlibretexts.orgyoutube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position | Reactivity | Rationale |

| 5 and 8 | Favored | More stable cationic intermediate formed during the reaction. quimicaorganica.org |

| 6 and 7 | Disfavored | Less stable cationic intermediate. quimicaorganica.org |

| 2 and 4 | Highly Disfavored | Pyridine ring is electron-deficient. youtube.com |

| 3 | Highly Disfavored | Pyridine ring is electron-deficient. youtube.com |

Nucleophilic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic substitution, particularly at positions 2 and 4, which are activated by the nitrogen atom. gcwgandhinagar.comyoutube.comquimicaorganica.org In the case of (2-Methoxyquinolin-4-yl)methanamine, the 2-position is already substituted with a methoxy group. While methoxy groups can sometimes be displaced by strong nucleophiles under harsh conditions, the primary focus for nucleophilic attack would be any suitable leaving groups at position 4. Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been observed with certain nucleophiles, leading to the formation of new C-C bonds. rsc.org

Oxidation and Reduction Pathways of the Aromatic Nucleus

Oxidation: The quinoline ring system exhibits considerable resistance to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). vedantu.comwikipedia.org The presence of the electron-donating methoxy group might influence the ease of this oxidation. Reaction with peroxycarboxylic acids typically leads to the formation of the N-oxide. gcwgandhinagar.com

Reduction: The quinoline ring can be selectively reduced depending on the reaction conditions. Catalytic hydrogenation often leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com Reduction with sodium borohydride (B1222165) in the presence of acetic acid can also produce tetrahydroquinolines. wikipedia.org Conversely, reduction with lithium in liquid ammonia (B1221849) may selectively reduce the benzene ring. pharmaguideline.com

Chemical Transformations of the Methanamine Side Chain

The primary amine of the methanamine side chain is a versatile functional group that can undergo a variety of chemical transformations.

Amine Functionalization Reactions (e.g., acylation, alkylation, imine formation)

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing new functional moieties.

Alkylation: The nitrogen atom of the methanamine can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction stoichiometry and conditions. gcwgandhinagar.com This process follows a second-order nucleophilic substitution (SN2) mechanism. libretexts.org

Imine Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. operachem.comyoutube.com The formation of imines is a reversible process. masterorganicchemistry.com

Table 2: Typical Conditions for Imine Formation

| Catalyst/Reagent | Conditions | Purpose |

| Acid Catalysis (e.g., PTSA, HCl, Acetic Acid) | Typically mild heating | To protonate the carbonyl oxygen, making it more electrophilic. operachem.com |

| Dehydrating Agent (e.g., Dean-Stark trap, molecular sieves) | A-zeotropic distillation or in-situ water removal | To shift the equilibrium towards the product by removing water. operachem.com |

| Base Catalysis (e.g., K2CO3, NaOH) | Varies, can be at room temperature or with heating | Less common, but can be used in specific cases. operachem.com |

Cyclization and Condensation Reactions Involving the Methanamine Moiety

The presence of both the quinoline nucleus and the methanamine side chain allows for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, if a suitable electrophilic center is introduced at the 3-position of the quinoline ring, the methanamine could potentially cyclize to form a fused ring system.

Systematic variation of the amino alcohol side chain at the 4-position of quinoline methanols has been explored to develop new therapeutic agents. nih.gov These studies highlight the importance of the side chain in modulating the biological activity of quinoline derivatives.

Reaction Mechanism Investigations for Novel Transformations (e.g., ring chain azido-tautomerization)

While specific studies on the ring-chain azido-tautomerism of this compound are not prevalent, this type of tautomerism is a known phenomenon in nitrogen-containing heterocyclic systems. researchgate.netamanote.comacs.orgresearchgate.net This process involves an equilibrium between an open-chain form containing an azide (B81097) group and a closed-ring form which is a tetrazole.

For a derivative of this compound to exhibit this behavior, the methanamine would first need to be converted to an azide. For example, treatment with a diazotizing agent followed by sodium azide could potentially introduce the azido (B1232118) group. The subsequent equilibrium between the resulting azide and a fused tetrazole ring would be an interesting area for mechanistic investigation. The synthesis of quinoline derivatives through the cyclization of 2-azidobenzaldehydes demonstrates the utility of the azide group in forming the quinoline ring itself. nih.gov

Structure Activity Relationship Sar Studies on 2 Methoxyquinolin 4 Yl Methanamine Derivatives for Molecular Design

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of the (2-Methoxyquinolin-4-yl)methanamine scaffold is intrinsically linked to the electronic properties of the quinoline (B57606) ring system, which is influenced by its substituents. The quinoline nucleus is an aromatic heterocycle, and its reactivity can be modulated by the strategic placement of functional groups.

The synthesis of the core 2-methoxyquinoline (B1583196) structure can be achieved through various methods, often starting from precursors like 2-chloroquinoline (B121035) and reacting with sodium methoxide (B1231860). chemicalbook.com The presence of the methoxy (B1213986) group at the C2 position and the methanamine group at the C4 position significantly dictates the molecule's reactivity profile. The methoxy group is an electron-donating group through resonance, which can increase the electron density of the quinoline ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack at various positions.

Structural modifications, particularly at the 4-position, have been a key focus in the synthesis of novel quinoline derivatives. For instance, in related heterocyclic systems like quinazolines, the C4 position is often occupied by a leaving group, such as a chlorine atom, making it susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. The reactivity of 2-ethoxy-4-chloroquinazoline towards various nitrogen nucleophiles has been demonstrated, providing a basis for synthesizing a library of derivatives. researchgate.net Similarly, the methanamine group at the C4 position of this compound can be synthesized or further functionalized, offering a handle for chemical modification.

The following table illustrates how different synthetic precursors for the quinoline core can influence the final structure and reactivity.

| Starting Material | Reagents | Product | Reference |

| 2-Chloroquinoline | Sodium Methoxide, Methanol (B129727) | 2-Methoxyquinoline | chemicalbook.com |

| 4-Methoxyaniline | Ethyl acetoacetate, Nitric acid, Phosphorus oxychloride | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| 2-Phenylquinazolin-4(3H)-one | Trimethylsilyl phenyl triflate, Cesium fluoride | 4-Phenoxy-2-arylquinazoline | nih.gov |

Design Principles Based on Substituent Effects and Positional Isomerism

The design of novel molecules based on the this compound scaffold relies heavily on understanding substituent effects and positional isomerism. The nature and position of substituents on the quinoline ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its interactions with biological targets.

Research on related quinoline-4-carboxamides has shown that optimization of substituents is critical for enhancing biological activity and improving pharmacokinetic properties. acs.org In one study, a screening hit with moderate potency and poor metabolic stability was optimized by modifying substituents at various positions on the quinoline ring and the carboxamide side chain, leading to lead molecules with low nanomolar potency. acs.org

The principles of substituent effects can be categorized as follows:

Electronic Effects : Electron-donating groups (EDGs) like methoxy (-OCH3) and amino (-NH2) groups increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the ring's electron density.

Steric Effects : The size and shape of substituents can influence the molecule's ability to fit into a binding site. Bulky groups may cause steric hindrance, preventing optimal binding, or they could provide additional van der Waals interactions if the binding pocket is large enough.

Lipophilicity : The addition of lipophilic or hydrophilic substituents can alter the molecule's solubility and ability to cross cell membranes. This is a critical factor in drug design.

The table below provides a hypothetical illustration of how different substituents on the benzo part of the quinoline ring of this compound could be expected to modulate its properties based on general medicinal chemistry principles.

| Position of Substitution | Substituent (R) | Expected Effect | Rationale |

| C6 | -Cl | Increased lipophilicity, electron-withdrawing | Halogens can enhance membrane permeability and may participate in halogen bonding. |

| C7 | -OH | Increased hydrophilicity, hydrogen bond donor/acceptor | Can form key hydrogen bonds with a target, but may decrease cell permeability. |

| C8 | -CF3 | Increased lipophilicity, strong electron-withdrawing | Can improve metabolic stability and binding affinity through specific interactions. |

| C6 | -OCH3 | Increased electron density, potential for H-bonding | Can modulate electronic properties and serve as a hydrogen bond acceptor. |

Theoretical Basis for Molecular Interactions (e.g., binding motifs, mechanistic implications for molecular recognition)

Computational methods, particularly molecular docking and molecular dynamics, are powerful tools for understanding the theoretical basis of molecular interactions. sciforum.net These techniques allow for the prediction of how a ligand like this compound or its derivatives might bind to a biological target, providing insights into binding motifs and the energetics of the interaction.

Binding Motifs: The planar aromatic structure of the quinoline ring is a key feature that often facilitates binding to protein targets through π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the methoxy and methanamine substituents can act as hydrogen bond acceptors or donors, forming specific interactions that anchor the molecule in the binding site.

Studies on quinoline-based topoisomerase 1 inhibitors have highlighted the importance of hydrogen bonding for their mechanism of action. nih.gov For example, a specific derivative was found to form a crucial hydrogen bond with an asparagine residue (N722S) in the enzyme's active site, and mutation of this residue abrogated the compound's activity. nih.gov In other systems, like triazoloquinoxalines that act as DNA intercalators, the planar chromophore inserts between DNA base pairs, while cationic side chains interact with the phosphate (B84403) backbone of DNA. nih.gov

Molecular Docking and Binding Energy: Molecular docking simulations predict the preferred orientation of a ligand within a binding site and estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energies typically indicate a more favorable interaction. These studies can guide the design of new derivatives by predicting which modifications are likely to improve binding. For instance, docking studies on various heterocyclic compounds have been used to prioritize synthetic efforts towards those with the most promising predicted binding affinities. nih.govfip.org

The following table presents example data from a molecular docking study on a series of related heterocyclic compounds, illustrating how structural variations can influence predicted binding energy.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Not Specified | fip.org |

| Vanillin | COX-2 (Chain A) | -4.96 | Not Specified | fip.org |

| Doxorubicin | Topoisomerase II | -100.31 | Asn795, Asn867, Asn786 | nih.gov |

| Derivative 7e (Triazoloquinoxaline) | Topoisomerase II | -97.12 | Leu799, Asn795, Arg945 | nih.gov |

Mechanistic and Preclinical Biological Interaction Studies of 2 Methoxyquinolin 4 Yl Methanamine Derivatives Excluding Clinical Outcomes

In Vitro Elucidation of Molecular Target Interactions

The interaction of quinoline (B57606) derivatives with various enzymes has been a primary focus of in vitro studies. These investigations aim to understand the specific molecular mechanisms, such as enzyme inhibition, that underlie their biological effects.

Enzyme Inhibition:

A number of studies have demonstrated the potential of methoxyquinoline derivatives to act as inhibitors of several key enzymes. For instance, functionalized methoxyquinoline derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). ulakbim.gov.tritu.edu.tr Certain compounds within this class exhibited strong inhibitory action against these enzymes. ulakbim.gov.tr Specifically, compounds were identified that showed notable inhibition of hCA I and hCA II, while others were potent inhibitors of AChE. ulakbim.gov.tritu.edu.tr The position of the methoxy (B1213986) group on the quinoline ring was found to be a significant factor in determining the inhibitory properties of these derivatives. ulakbim.gov.tritu.edu.tr

In addition to these, other quinoline-based structures have been identified as inhibitors of different enzymes. Substituted quinolines have been recognized as a new class of noncovalent inhibitors of the chymotrypsin-like activity of the 20S proteasome. nih.gov Furthermore, certain quinoline-2-one derivatives have been found to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. nih.gov

Quinoline-based compounds have also been characterized as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs). nih.govbiorxiv.org Specific analogs containing a methylamine (B109427) or methylpiperazine moiety have demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov

Below is a table summarizing the enzyme inhibitory activities of selected quinoline derivatives.

| Compound Class | Target Enzyme(s) | Key Findings |

| Functionalized Methoxyquinoline Derivatives | Carbonic Anhydrase I & II (hCA I, hCA II), Acetylcholinesterase (AChE) | Strong inhibitory effects observed, with the position of the methoxy group influencing activity. ulakbim.gov.tritu.edu.tr |

| Substituted Quinolines | 20S Proteasome (Chymotrypsin-like activity) | Identified as a new class of nonpeptidic, noncovalent inhibitors. nih.gov |

| Quinoline-2-one Derivatives | Dihydrofolate Reductase (DHFR) | Demonstrated inhibitory activity, suggesting a mechanism for their antimicrobial effects. nih.gov |

| Quinoline-based Analogs | DNA Methyltransferase 1 (DNMT1) | Showed low micromolar inhibitory potency. nih.gov |

Receptor Binding:

While extensive research has been conducted on enzyme inhibition, specific receptor binding studies for (2-Methoxyquinolin-4-yl)methanamine derivatives are not as widely reported in the reviewed literature. The primary focus of the available preclinical studies has been on direct enzyme interactions.

Cellular Level Investigations

The effects of this compound derivatives have been investigated at the cellular level, particularly concerning their antimicrobial properties. These in vitro studies explore the activity of these compounds against various microorganisms and begin to uncover the cellular and biochemical pathways they impact.

Antimicrobial Activity:

Several studies have highlighted the antimicrobial potential of methoxyquinoline derivatives against a range of pathogens. ulakbim.gov.tritu.edu.trmdpi.comufrgs.br For example, a series of novel 7-methoxyquinoline (B23528) derivatives incorporating a sulfonamide moiety were synthesized and screened for their antimicrobial and antibiofilm activities against pathogenic microbes known to cause urinary tract infections. mdpi.com Within this series, certain compounds exhibited significant activity against both bacterial and fungal strains. mdpi.com The structure of the substituent on the sulfonamide portion was found to influence the antimicrobial potency. mdpi.com

Similarly, functionalized methoxyquinoline derivatives have been shown to possess both antibacterial and antifungal properties. ulakbim.gov.tritu.edu.trresearchgate.net Antimicrobial tests identified specific compounds as promising inhibitors of various pathogens. ulakbim.gov.tritu.edu.tr Another study focused on 8-methoxyquinoline (B1362559) derivatives, which also demonstrated antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). ufrgs.br

The table below presents a summary of the antimicrobial activity of selected methoxyquinoline derivatives.

| Derivative Class | Microbial Target(s) | Key Findings |

| 7-Methoxyquinoline-sulfonamide Derivatives | Urinary Tract Infection Pathogens | Certain derivatives showed high antimicrobial and antibiofilm potential. mdpi.com |

| Functionalized Methoxyquinoline Derivatives | Various Bacterial and Fungal Strains | Identified as promising antimicrobial agents. ulakbim.gov.tritu.edu.trresearchgate.net |

| 8-Methoxyquinoline Derivatives | Gram-positive and Gram-negative Bacteria | Showed activity against several strains, including MRSA. ufrgs.br |

| Quinoline-2-one Derivatives | Multidrug-resistant Gram-positive Bacteria | Exhibited significant antibacterial activity, particularly against MRSA. nih.gov |

Biochemical Pathway Modulation Studies

Beyond direct enzyme inhibition and broad antimicrobial effects, research has delved into how these compounds modulate specific biochemical pathways, such as through interactions with DNA, without making therapeutic claims.

DNA Intercalation Mechanisms:

A significant finding in the study of quinoline-based compounds is their ability to interact with DNA through intercalation. nih.govbiorxiv.org This mechanism has been proposed as the basis for the inhibition of DNA methyltransferases. nih.gov Certain quinoline-based analogs were found to intercalate into the minor groove of DNA when it is bound by the enzyme, leading to a conformational change that displaces the catalytic domain of the enzyme from the DNA. nih.gov This mode of action represents a distinct mechanism for inhibiting DNA methyltransferases with non-nucleoside compounds. nih.gov These studies provide insight into a fundamental biochemical process that can be modulated by this class of compounds.

Applications of 2 Methoxyquinolin 4 Yl Methanamine in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

(2-Methoxyquinolin-4-yl)methanamine serves as a fundamental starting material for the synthesis of more elaborate quinoline-based molecules. The primary amine group at the 4-position is a key functional handle that allows for a wide range of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions enable the straightforward introduction of various substituents and the extension of the molecular framework, leading to the generation of libraries of novel compounds with diverse functionalities.

The strategic placement of the methoxy (B1213986) and methanamine groups allows for regioselective modifications, providing chemists with precise control over the final molecular structure. This level of control is paramount in the multi-step synthesis of complex natural products and pharmaceutically active compounds where specific stereochemistry and functional group positioning are critical for efficacy.

Precursor for Advanced Organic Materials or Ligands

The unique electronic and structural characteristics of this compound make it an attractive precursor for the development of advanced organic materials and ligands. The quinoline (B57606) nucleus is known to exhibit interesting photophysical and electronic properties, and modifications facilitated by the methanamine group can be used to tune these properties for specific applications.

For instance, the amine functionality can be used to anchor the quinoline core to polymer backbones or other molecular scaffolds, leading to the creation of novel functional polymers or hybrid materials. These materials may find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components in electroactive materials.

Furthermore, the ability of the nitrogen atoms in the quinoline ring and the primary amine to coordinate with metal ions makes this compound a valuable precursor for the synthesis of novel ligands. By reacting the methanamine group with various aldehydes, ketones, or acid chlorides, a diverse range of Schiff base, amide, or other multidentate ligands can be prepared. These ligands can then be complexed with various transition metals to form coordination compounds with potential applications in catalysis, magnetic materials, or as therapeutic agents.

Contribution to the Synthesis of Diverse Heterocyclic Systems

Beyond its use in elaborating the quinoline scaffold itself, this compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. The primary amine can participate in a variety of cyclization reactions, acting as a key nitrogen source for the formation of new rings.

For example, condensation of the methanamine with dicarbonyl compounds or their equivalents can lead to the formation of new five- or six-membered heterocyclic rings fused to the quinoline core. These reactions, often proceeding through an initial imine formation followed by an intramolecular cyclization, provide access to novel polycyclic aromatic systems that would be challenging to synthesize through other routes.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions, such as high temperatures and the use of hazardous materials. tandfonline.comacs.org Consequently, there is a significant push towards developing greener and more sustainable synthetic processes. researchgate.netijpsjournal.com

Future research will likely focus on the following areas for the synthesis of (2-Methoxyquinolin-4-yl)methanamine and related compounds:

Green Catalysts: The use of eco-friendly and reusable catalysts is a key area of development. researchgate.net Researchers are exploring the use of heterogeneous catalysts like zeolites, montmorillonite (B579905) K-10, and nano-crystalline sulfated zirconia, which have shown effectiveness in producing polysubstituted quinolines with high yields under mild conditions. tandfonline.com Metal nanoparticles, such as cobalt and copper doped aerogels, are also being investigated for their catalytic activity in solvent-free reactions. tandfonline.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating. researchgate.netijpsjournal.comnih.gov These methods can significantly reduce reaction times and improve yields.

Benign Solvents: A major goal of green chemistry is to replace hazardous organic solvents with more environmentally friendly options. nih.gov Water and ethanol-water mixtures are being explored as green solvents for quinoline synthesis. tandfonline.com

Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org This approach is highly atom-economical and allows for the creation of diverse molecular structures. rsc.org

| Synthetic Approach | Catalyst/Conditions | Advantages | Reference |

| Friedlander Condensation | Zeolite, Montmorillonite K-10, NC-SZ | High yields, mild conditions, green solvent (ethanol) | tandfonline.com |

| Solvent-Free Synthesis | Cobalt and Copper doped aerogels | Reusable catalyst, mild conditions | tandfonline.com |

| Microwave-Assisted Synthesis | Various catalysts | Reduced reaction times, energy efficient | researchgate.netnih.gov |

| Multicomponent Reactions | Various catalysts | High atom economy, single-step synthesis, structural diversity | rsc.org |

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the three-dimensional structure and spectroscopic properties of this compound is crucial for designing new applications. Advanced analytical techniques are providing unprecedented insights.

X-ray Crystallography: This technique provides definitive information about the molecular geometry and intermolecular interactions in the solid state. For instance, studies on related quinoline derivatives have used X-ray diffraction to determine crystal structures and understand the impact of intermolecular forces on crystal packing. nih.govtandfonline.com

NMR and FT-IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools for confirming the chemical structure of newly synthesized derivatives. tandfonline.com Detailed analysis of NMR chemical shifts and FT-IR vibrational frequencies helps in elucidating the electronic environment of the quinoline core and its substituents. tandfonline.com

Mass Spectrometry: High-resolution mass spectrometry is essential for accurate molecular weight determination and for studying fragmentation patterns, which can provide valuable structural information.

Future work will likely involve the systematic application of these techniques to a wider range of derivatives of this compound to build a comprehensive structure-property database.

Deeper Dive into Quantum Chemical Insights for Rational Design

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding the rational design of new compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties (like UV-Vis and IR spectra), and analyze electronic structures. tandfonline.commdpi.com Such studies can provide insights that are in good agreement with experimental results. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. tandfonline.com This is crucial for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Reactivity Descriptors: Quantum chemical calculations can determine global and local reactivity indices, such as electronegativity, hardness, and Fukui functions, to predict the most reactive sites within a molecule. tandfonline.comsapub.org

These computational approaches will enable a more targeted and efficient design of this compound derivatives with desired electronic and reactive properties for specific applications. nih.gov

Expanding the Scope of Synthetic Applications

The versatile structure of this compound, with its reactive methanamine group and electronically influential methoxy (B1213986) group, makes it a valuable precursor for a wide array of new compounds.

Future synthetic efforts are expected to focus on:

Derivatization of the Methanamine Group: The primary amine functionality is a key site for further chemical transformations, such as acylation, alkylation, and Schiff base formation, to create a diverse library of new quinoline derivatives.

Modification of the Quinoline Ring: The quinoline core itself can be further functionalized through electrophilic aromatic substitution or other coupling reactions, allowing for the introduction of additional substituents to fine-tune the molecule's properties.

Palladium-Catalyzed Cross-Coupling: This powerful synthetic tool enables the regioselective formation of carbon-carbon and carbon-heteroatom bonds, facilitating the combinatorial development of structurally diverse quinoline-based compounds from simple starting materials. nih.gov

These synthetic explorations will undoubtedly lead to the discovery of novel compounds with unique properties and potential applications.

Identification of Novel Chemical Reactivity Patterns

A deeper understanding of the chemical reactivity of this compound and its derivatives can unveil new and unexpected reaction pathways.

Nucleophilic and Electrophilic Reactivity: The methanamine group imparts nucleophilic character, making the compound reactive towards electrophiles. Conversely, the electron-rich quinoline ring can undergo electrophilic attack. The interplay between these groups can lead to interesting reactivity patterns.

Displacement Reactions: Studies on related methoxyquinolines have shown that the methoxy group can be displaced by strong nucleophiles like glutathione, a reaction that has been observed both in vitro and in vivo. researchgate.net Investigating similar reactions with this compound could reveal important metabolic pathways or provide strategies for designing prodrugs.

Formation of Unexpected Products: During synthetic transformations, unexpected side products can sometimes be formed. For example, the formation of biquinolines has been observed as a minor product in coupling reactions of other quinoline derivatives. nih.gov Careful analysis of such byproducts can provide insights into unforeseen reactivity.

By systematically studying the reactivity of this compound under various conditions, new chemical transformations can be discovered, further expanding its utility in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for (2-Methoxyquinolin-4-yl)methanamine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves functionalizing the quinoline scaffold. A common approach is reductive amination of 2-methoxyquinoline-4-carbaldehyde using methanamine derivatives under hydrogenation conditions. Optimization includes:

- Catalyst selection : Use Pd/C or Raney Ni for efficient reduction .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Maintain 50–70°C to balance reaction rate and byproduct formation .

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using H/C NMR .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

Methodological Answer:

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and logP determination via octanol-water partitioning. Data from analogous methanamine derivatives suggest moderate hydrophilicity (logP ~1.5–2.0) .

- Stability assays : Incubate at 37°C in simulated gastric/intestinal fluids. Monitor degradation via LC-MS over 24h. Quinoline derivatives often show pH-dependent stability, with degradation <10% at neutral pH .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to prevent inhalation exposure (H335 hazard) .

- Waste disposal : Segregate organic amine waste and neutralize with dilute HCl before professional disposal .

Refer to SDS templates for analogous methanamine compounds for spill management .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane. Refine using SHELXL with parameters for quinoline derivatives (e.g., anisotropic displacement for methoxy groups).

- Data contradiction analysis : Compare bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate polymorphism or solvent inclusion artifacts .

Q. What strategies are effective for analyzing conflicting bioactivity data in receptor-binding assays involving this compound?

Methodological Answer:

- Dose-response validation : Repeat assays with standardized ligand concentrations (e.g., 1 nM–10 µM) to rule out batch variability .

- Receptor specificity : Use knockout cell lines or competitive binding assays (e.g., H-labeled antagonists) to confirm target engagement .

- Metabolite interference : Pre-treat samples with MAO inhibitors to prevent enzymatic degradation during incubation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for monoamine oxidase (MAO) inhibition?

Methodological Answer:

- Docking studies : Use AutoDock Vina with MAO-B crystal structures (PDB: 2V5Z). Prioritize derivatives with H-bond interactions at FAD-binding sites .

- QSAR analysis : Correlate substituent effects (e.g., methoxy position) with IC values from enzyme inhibition assays .

- ADMET prediction : Apply SwissADME to filter candidates with poor permeability or CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.